![molecular formula C14H18N2O3 B3865143 N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide](/img/structure/B3865143.png)
N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide
Overview
Description
N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMCH is a cyclopropane derivative that has been synthesized using different methods.
Scientific Research Applications
N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in drug delivery systems. In agriculture, N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide has been studied for its potential as a pesticide and fungicide. In material science, N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide has been studied for its potential use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. The antibacterial activity of N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide has been shown to have low toxicity and is well-tolerated in animal studies. However, further studies are needed to determine its long-term effects. N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide has several advantages for lab experiments, including its low toxicity and high purity. However, its limited solubility in water can make it difficult to use in certain experiments. N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide also has a relatively short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for the study of N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide. One potential direction is the development of N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide-based drug delivery systems. Another direction is the study of N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide's potential as a pesticide and fungicide in agriculture. The development of new synthetic methods for N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide could also lead to improved yields and purity. Further studies are needed to fully understand the mechanism of action of N'-(4-ethoxy-3-methoxybenzylidene)cyclopropanecarbohydrazide and its long-term effects.
properties
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-12-7-4-10(8-13(12)18-2)9-15-16-14(17)11-5-6-11/h4,7-9,11H,3,5-6H2,1-2H3,(H,16,17)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESFRFVCGTFFW-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2CC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49827574 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]cyclopropanecarbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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